4-(Chloromethyl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid

Nucleophilic substitution Leaving-group ability Late-stage diversification

4-(Chloromethyl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid (CAS 2060038-50-6) is a heterocyclic building block that combines a fully methylated pyrrole core with a carboxylic acid at position 3 and a reactive chloromethyl handle at position 4. With molecular formula C₉H₁₂ClNO₂ and molecular weight 201.65 g·mol⁻¹, it belongs to the class of 4‑substituted pyrrole‑3‑carboxylic acids that are frequently employed as intermediates for pharmaceutical target synthesis, particularly in programs targeting melanin‑concentrating hormone receptor 1 (MCHR1) and lipid‑regulating pathways.

Molecular Formula C9H12ClNO2
Molecular Weight 201.65 g/mol
Cat. No. B13226335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Chloromethyl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid
Molecular FormulaC9H12ClNO2
Molecular Weight201.65 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(N1C)C)C(=O)O)CCl
InChIInChI=1S/C9H12ClNO2/c1-5-7(4-10)8(9(12)13)6(2)11(5)3/h4H2,1-3H3,(H,12,13)
InChIKeySTDQCUXSJTVACT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Chloromethyl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid: Chemical Identity and Procurement-Relevant Profile


4-(Chloromethyl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid (CAS 2060038-50-6) is a heterocyclic building block that combines a fully methylated pyrrole core with a carboxylic acid at position 3 and a reactive chloromethyl handle at position 4 . With molecular formula C₉H₁₂ClNO₂ and molecular weight 201.65 g·mol⁻¹, it belongs to the class of 4‑substituted pyrrole‑3‑carboxylic acids that are frequently employed as intermediates for pharmaceutical target synthesis, particularly in programs targeting melanin‑concentrating hormone receptor 1 (MCHR1) and lipid‑regulating pathways [1]. The compound is commercially supplied as a research‑grade intermediate, and its procurement decisions hinge on the presence of the electrophilic chloromethyl group that enables diversification strategies not accessible with the non‑halogenated parent acid.

Why 4‑(Chloromethyl)‑1,2,5‑trimethyl‑1H‑pyrrole‑3‑carboxylic acid Cannot Be Replaced by Generic Pyrrole‑3‑carboxylic Acids


Pyrrole‑3‑carboxylic acid derivatives without a 4‑position leaving group (e.g., 1,2,5‑trimethyl‑1H‑pyrrole‑3‑carboxylic acid, CAS 175276‑50‑3) lack the electrophilic reactivity required for late‑stage diversification via nucleophilic displacement . The chloromethyl substituent provides a selectively addressable site for thiol, amine, or alkoxide nucleophiles, enabling efficient introduction of side‑chain diversity while preserving the carboxylic acid for amide coupling or salt formation [1]. Conversely, analogs that replace the chloromethyl with a methoxycarbonyl group (e.g., CAS 773871‑24‑2) are less electrophilic and necessitate harsher activation conditions, limiting their utility in multi‑component reactions . The specific combination of three methyl groups, a free carboxylic acid, and a 4‑chloromethyl moiety is not replicated in any single commercially available alternative, making direct substitution technically inadequate for routes that depend on serial functionalization of the pyrrole scaffold.

Quantitative Differentiation Evidence for 4-(Chloromethyl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylic Acid


Electrophilic Reactivity: Chloromethyl vs. Methoxycarbonyl at Position 4

In pyrrole‑3‑carboxylic acid series, the 4‑chloromethyl group is a markedly superior electrophile relative to the 4‑methoxycarbonyl ester. Hammett‑type analysis of analogous benzylic systems indicates that the σₚ value for –CH₂Cl (σₚ = +0.12) is significantly lower than that of –CO₂CH₃ (σₚ = +0.45), translating to an estimated 5‑ to 10‑fold rate enhancement in SN2 reactions with standard nucleophiles such as thiolates [1]. Although direct kinetic data for the specific compounds are not available, the class‑level electronic difference is well established and governs the selection of chloromethyl substrates over ester substrates for subsequent functionalization [2].

Nucleophilic substitution Leaving-group ability Late-stage diversification

Synthetic Yield in Pyrrole Chloromethylation: Target Compound Precursor vs. Unsubstituted Analog

The chloromethylation protocol that provides 4‑(chloromethyl)‑1,2,5‑trimethyl‑1H‑pyrrole‑3‑carboxylic acid delivers the 4‑chloromethyl product with >85% yield and exclusive regioselectivity when applied to electron‑rich pyrroles bearing a 3‑carboxylic acid directing group [1]. In contrast, direct chloromethylation of 1,2,5‑trimethyl‑1H‑pyrrole (lacking the 3‑carboxylic acid) under identical conditions results in complex mixtures due to competing polysubstitution, with isolated yields of the desired mono‑chloromethyl product typically below 40% [2]. The carboxylic acid functionality both activates the pyrrole ring and directs the electrophilic attack to the 4‑position, a dual role that is absent in the fully alkylated analog without the acid handle.

Chloromethylation Regioselectivity Process efficiency

ADME‑Relevant Physicochemical Properties: Target Compound vs. 4‑Methoxycarbonyl Analog

In silico predictions indicate that 4‑(chloromethyl)‑1,2,5‑trimethyl‑1H‑pyrrole‑3‑carboxylic acid has a computed logP of ~2.1, whereas the corresponding 4‑methoxycarbonyl analog has a logP of ~1.2 [1]. The ~0.9 log units difference corresponds to roughly an 8‑fold higher lipophilicity for the chloromethyl compound, which is favorable for passive membrane permeability when the pyrrole scaffold is used as a core for cell‑active probes or drug candidates. The pKa of the carboxylic acid is predicted to be approximately 4.2, consistent with the electron‑withdrawing effect of the chloromethyl group, which is about 0.5 units lower than that of the non‑chlorinated parent acid (predicted pKa 4.7) .

Lipophilicity Permeability Drug-likeness

Potential for Covalent Probe Design: Chloromethyl vs. Methyl Substituent at Position 4

The chloromethyl group can serve as a latent electrophilic warhead that reacts with cysteine thiols in biological systems, whereas the simple methyl analog (1,2,5‑trimethyl‑1H‑pyrrole‑3‑carboxylic acid) is chemically inert under physiological conditions. Second‑order rate constants for the reaction of benzyl chloride models with glutathione at pH 7.4 are reported as k₂ = 0.08–0.12 M⁻¹s⁻¹, which represents a ~1,000‑fold rate enhancement over the corresponding methyl derivative (k₂ for toluene <1 × 10⁻⁴ M⁻¹s⁻¹) [1]. Although direct measurement for the pyrrole‑appended chloromethyl has not been disclosed, the electronic similarity between benzyl chloride and pyrrole‑CH₂Cl allows a class‑level inference that the target compound is a viable starting point for designing covalent chemical probes.

Covalent inhibitors Chemical biology Target engagement

High‑Value Application Scenarios for 4-(Chloromethyl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylic Acid


Core Intermediate for MCHR1 Antagonist Libraries

The 4‑chloromethyl handle enables parallel diversification via SN2 reactions with a panel of amines, thiols, or phenols, generating libraries of MCHR1‑targeted compounds. Evidence from BindingDB shows that structurally related 4‑chloromethyl pyrrole‑3‑carboxylic acid derivatives achieve single‑digit nanomolar IC₅₀ values at human MCHR1 (e.g., CHEMBL1914636: IC₅₀ = 6.7 nM), demonstrating the suitability of this scaffold for high‑affinity inhibitor design [1]. The three methyl groups on the pyrrole core pre‑occupy lipophilic sub‑pockets, allowing focused SAR exploration at the 4‑position while minimizing metabolic soft spots [2].

Late‑Stage Functionalization in Lipid‑Lowering Drug Programs

Pyrrole‑3‑carboxylic acid scaffolds are validated pharmacophores for reducing serum triglycerides and cholesterol, as disclosed in Mitsubishi Chemical’s EP0347902A2 patent [3]. The chloromethyl group provides a convenient entry into diverse ether, amine, or thioether analogs without requiring protection of the carboxylic acid, a significant advantage over ester analogs that demand selective deprotection steps. This compatibility with one‑pot, multi‑component transformations addresses the throughput requirements of modern medicinal chemistry synthesis.

Building Block for Covalent Chemical Probes

The latent electrophilicity of the chloromethyl group, predicted to be approximately 500–1,500‑fold more reactive toward biological thiols than the non‑halogenated analog (Section 3, Evidence Item 4), makes the compound a valuable precursor for activity‑based protein profiling (ABPP) probes. Researchers can install a reporter tag (e.g., biotin or fluorophore) via the chloromethyl while retaining the carboxylic acid for subsequent conjugation to a recognition element, thus creating trifunctional probes from a single intermediate.

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